![molecular formula C8H9BrMg B14390770 Magnesium, bromo[(4-methylphenyl)methyl]- CAS No. 89980-67-6](/img/structure/B14390770.png)
Magnesium, bromo[(4-methylphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo[(4-methylphenyl)methyl]- is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a [(4-methylphenyl)methyl] group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo[(4-methylphenyl)methyl]- typically involves the reaction of 4-methylbenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction can be represented as follows:
4-methylbenzyl bromide+Mg→Magnesium, bromo[(4-methylphenyl)methyl]-
Industrial Production Methods
In industrial settings, the production of Grignard reagents like Magnesium, bromo[(4-methylphenyl)methyl]- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and improve the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo[(4-methylphenyl)methyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often uses halides or other electrophiles.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4), while reducing agents can include lithium aluminum hydride (LiAlH4).
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Magnesium, bromo[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Magnesium, bromo[(4-methylphenyl)methyl]- involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom plays a crucial role in stabilizing the negative charge on the carbon atom, facilitating the nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Comparison
Magnesium, bromo[(4-methylphenyl)methyl]- is unique due to the presence of the [(4-methylphenyl)methyl] group, which imparts specific reactivity and selectivity in chemical reactions. Compared to other Grignard reagents, it offers distinct advantages in the synthesis of substituted aromatic compounds.
Propriétés
Numéro CAS |
89980-67-6 |
|---|---|
Formule moléculaire |
C8H9BrMg |
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
magnesium;1-methanidyl-4-methylbenzene;bromide |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JFIDEVMHMZKARO-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[CH2-].[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
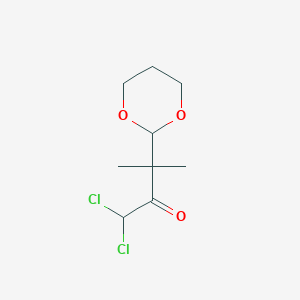

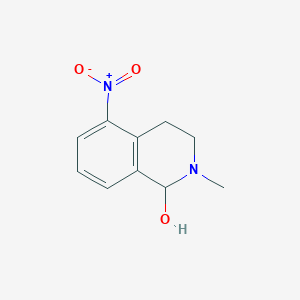

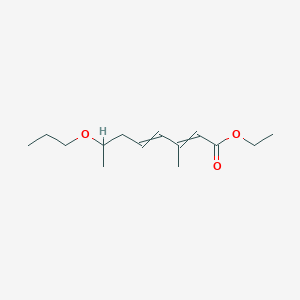
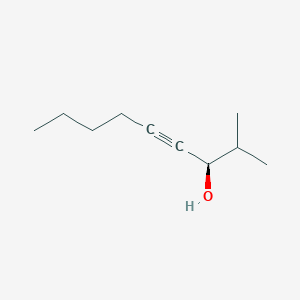


![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
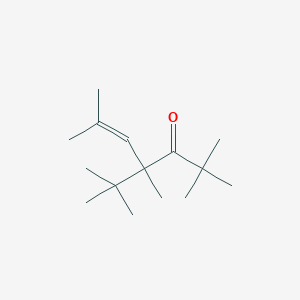
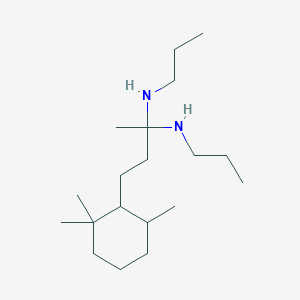
![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)

